molecular formula C23H19N3O3 B11637033 2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

Cat. No.: B11637033
M. Wt: 385.4 g/mol
InChI Key: RRVWGTNOGWBATJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and it is substituted with a methoxyphenyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Acetamide Formation: The acetamide group can be introduced by reacting the quinazolinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.

    4-methoxyphenylquinazolin-4(3H)-one: A compound with a similar methoxyphenyl substitution but lacking the acetamide group.

    N-(2-phenylquinazolin-4(3H)-yl)acetamide: A compound with a similar acetamide substitution but lacking the methoxyphenyl group.

Uniqueness

2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the methoxyphenyl and acetamide groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide

InChI

InChI=1S/C23H19N3O3/c1-29-18-13-11-16(12-14-18)15-21(27)25-26-22(17-7-3-2-4-8-17)24-20-10-6-5-9-19(20)23(26)28/h2-14H,15H2,1H3,(H,25,27)

InChI Key

RRVWGTNOGWBATJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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